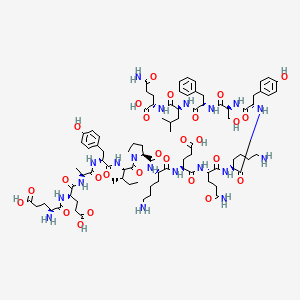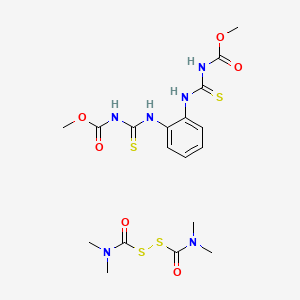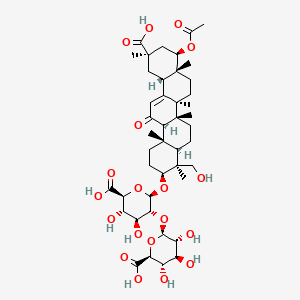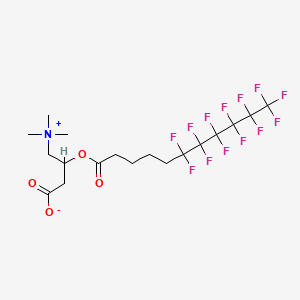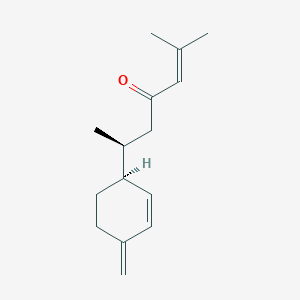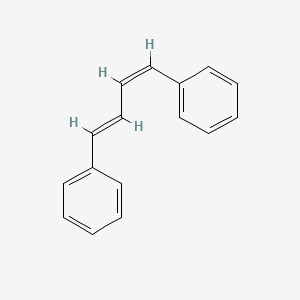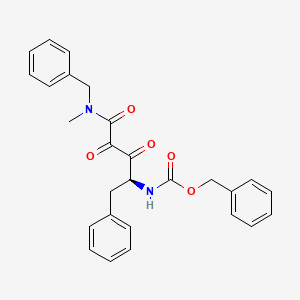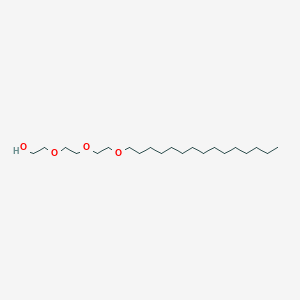
Pentadeceth-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadeceth-3 is a chemical compound with the molecular formula C21H44O4 . It is a type of ethoxylated alcohol, specifically a polyethylene glycol ether of pentadecanol. This compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Méthodes De Préparation
Pentadeceth-3 is typically synthesized through the ethoxylation of pentadecanol. The process involves the reaction of pentadecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The degree of ethoxylation determines the number of ethylene oxide units added to the alcohol, which in this case is three.
Analyse Des Réactions Chimiques
Pentadeceth-3 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pentadeceth-3 has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is used in biological research as a solubilizing agent for hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: It is widely used in the formulation of cosmetics, detergents, and cleaning agents due to its emulsifying and solubilizing properties.
Mécanisme D'action
The mechanism of action of Pentadeceth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. This is particularly useful in formulations where hydrophobic and hydrophilic components need to be combined.
Comparaison Avec Des Composés Similaires
Pentadeceth-3 is similar to other ethoxylated alcohols such as:
- Pentadeceth-5
- Pentadeceth-7
- Pentadeceth-9
These compounds differ in the degree of ethoxylation, which affects their solubility and surfactant properties. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
16468-03-4 |
|---|---|
Formule moléculaire |
C21H44O4 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
2-[2-(2-pentadecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C21H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-18-20-25-21-19-24-17-15-22/h22H,2-21H2,1H3 |
Clé InChI |
OEYRUWHOSZDOCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




